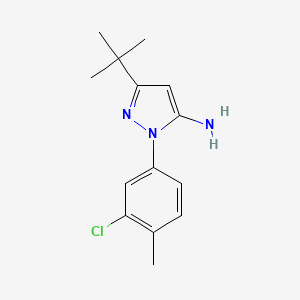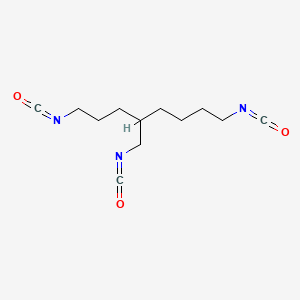
1,8-Diisocyanato-4-(isocyanatomethyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diisocyanato-4-(isocyanatomethyl)octane is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,8-Diisocyanato-4-(isocyanatomethyl)octane typically involves the reaction of octane derivatives with isocyanates under controlled conditions. The industrial production methods often include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
1,8-Diisocyanato-4-(isocyanatomethyl)octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions where the isocyanate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, hydrides, and various nucleophiles.
Applications De Recherche Scientifique
1,8-Diisocyanato-4-(isocyanatomethyl)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It plays a role in the formulation of certain pharmaceuticals and drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,8-Diisocyanato-4-(isocyanatomethyl)octane involves its reactive isocyanate groups, which can form covalent bonds with various nucleophiles. This reactivity allows it to interact with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
1,8-Diisocyanato-4-(isocyanatomethyl)octane can be compared with other similar compounds such as:
1,6-Diisocyanatohexane: Known for its use in the production of polyurethanes.
1,4-Diisocyanatobutane: Utilized in the synthesis of elastomers and coatings.
1,8-Diisocyanatooctane: Similar in structure but differs in the position of isocyanate groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and application potential.
Propriétés
Numéro CAS |
79371-37-2 |
|---|---|
Formule moléculaire |
C12H17N3O3 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1,8-diisocyanato-4-(isocyanatomethyl)octane |
InChI |
InChI=1S/C12H17N3O3/c16-9-13-6-2-1-4-12(8-15-11-18)5-3-7-14-10-17/h12H,1-8H2 |
Clé InChI |
RHNNQENFSNOGAM-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=C=O)CC(CCCN=C=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


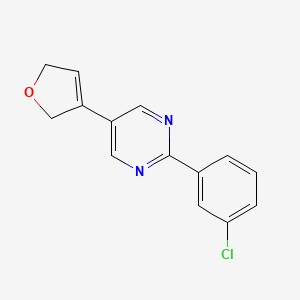
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)
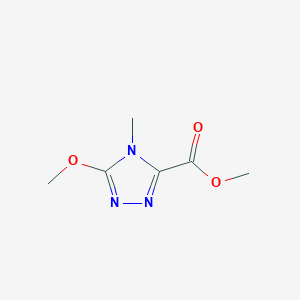
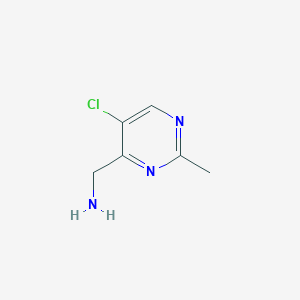
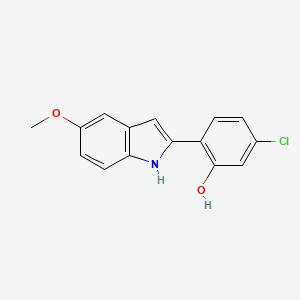

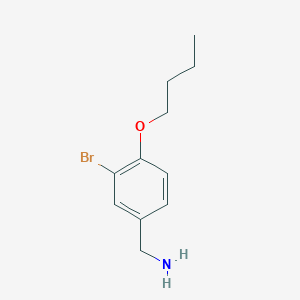
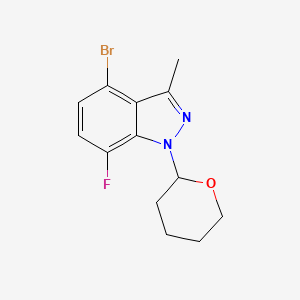
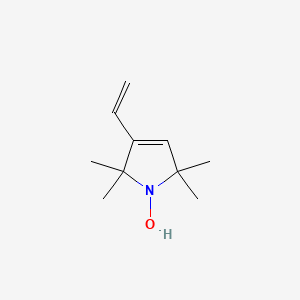
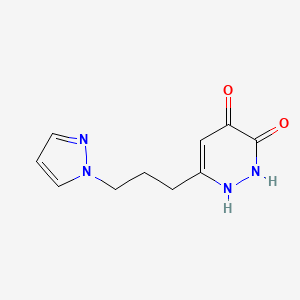
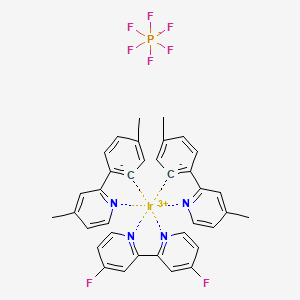
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
